
(4-Benzoylpiperazin-1-yl)-cyclobutylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzoylpiperazin-1-yl)-cyclobutylmethanone, also known as BCPM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The exact mechanism of action of (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone is not fully understood, but it is thought to involve the modulation of certain neurotransmitters in the brain, including dopamine and serotonin. (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has also been found to have an effect on the activity of certain ion channels in the brain, which may contribute to its overall effects.
Biochemical and Physiological Effects:
(4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of certain enzymes involved in cancer cell proliferation, and the induction of apoptosis in cancer cells. (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has also been found to have an effect on the expression of certain genes involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has been found to have a high degree of selectivity for certain targets, which can be advantageous in certain types of experiments. However, one limitation of using (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone in lab experiments is its potential toxicity, which can make it difficult to use in certain types of assays.
Future Directions
There are a number of potential future directions for research on (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone, including further studies on its mechanism of action, its potential use as an antipsychotic drug, and its potential use in the treatment of certain types of cancer. Additionally, there is potential for the development of new derivatives of (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone that may have improved selectivity and efficacy for certain targets. Overall, (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone is a promising compound that has the potential to contribute to a range of areas of scientific research.
Synthesis Methods
(4-Benzoylpiperazin-1-yl)-cyclobutylmethanone can be synthesized through a multistep process that involves the reaction of cyclobutanecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-benzoylpiperazine. The final step involves the reaction of the resulting intermediate with sodium hydride and a suitable alkylating agent.
Scientific Research Applications
(4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has been studied extensively for its potential applications in various areas of scientific research. One of the most promising areas is the field of neuroscience, where (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has been found to have an effect on the activity of certain neurotransmitters in the brain. Additionally, (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has been studied for its potential use as an antipsychotic drug, as well as for its potential use in the treatment of certain types of cancer.
properties
IUPAC Name |
(4-benzoylpiperazin-1-yl)-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15(13-5-2-1-3-6-13)17-9-11-18(12-10-17)16(20)14-7-4-8-14/h1-3,5-6,14H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDGZVVRTQIUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzoylpiperazin-1-yl)-cyclobutylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)
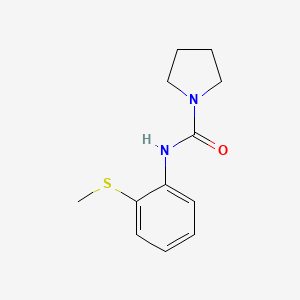
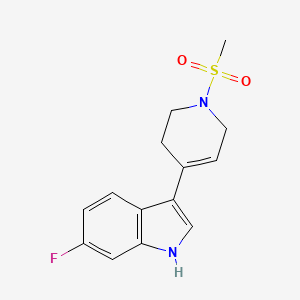
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)


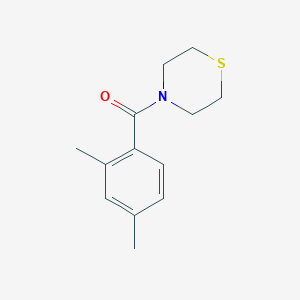
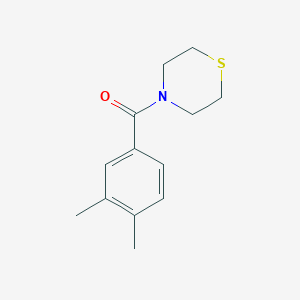
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)
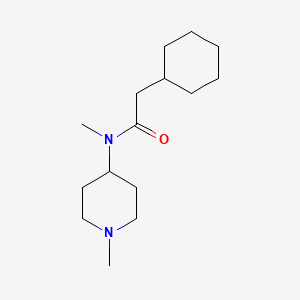
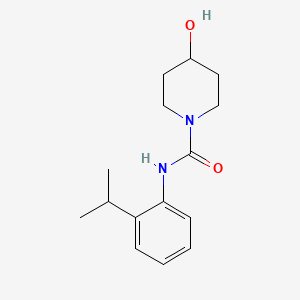
![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)